5-Bromo-1-methyl-1-indanamine
Description
The Indanamine Scaffold: A Significant Chemotype in Medicinal Chemistry
The indanamine chemical class is centered around the indane scaffold, a bicyclic hydrocarbon structure where a benzene (B151609) ring is fused to a cyclopentane (B165970) ring. ontosight.aiajrconline.org This non-heterocyclic fused ring system serves as a foundational structure in medicinal chemistry, forming the basis for a multitude of pharmaceutically active compounds. ajrconline.org The indanamine scaffold's significance lies in its structural rigidity and its capacity for diverse substitutions, allowing for the fine-tuning of pharmacological activity. The fusion of the aromatic and aliphatic rings creates a unique three-dimensional conformation that can effectively interact with various biological targets.
Indanamine derivatives have demonstrated a wide array of biological activities, making them a versatile chemotype for drug discovery. ajrconline.org Researchers have successfully developed compounds based on this scaffold with applications as analgesics, anti-inflammatories, anticonvulsants, and even anticancer agents. ontosight.aiajrconline.org The arylidene indanone scaffold, a related structure, is considered a rigid analog of chalcones and has been explored for its potential in treating Alzheimer's disease and as antimalarial agents. researchgate.netrsc.org The inherent versatility of the indanamine core allows medicinal chemists to synthesize derivatives with tailored properties, targeting a range of enzymes and receptors within the body. ontosight.ai
The following table provides an overview of the diverse pharmacological activities associated with the indanamine scaffold.
| Pharmacological Activity | Therapeutic Area |
| Analgesic | Pain Management |
| Anti-inflammatory | Inflammatory Disorders |
| Anticonvulsant | Epilepsy, Neurological Disorders |
| Anticancer | Oncology |
| Cholinesterase Inhibition | Alzheimer's Disease |
| Antibacterial | Infectious Diseases |
| Vasodilator | Cardiovascular Diseases |
This table summarizes the broad range of activities reported for various indanamine derivatives in medicinal chemistry research.
Contextualizing 5-Bromo-1-methyl-1-indanamine within Aminoindane Derivative Research
This compound belongs to the broader family of aminoindanes, which are indane derivatives featuring an amino group. The position and nature of substituents on both the aromatic and cyclopentane rings of the aminoindane structure are crucial in determining the compound's pharmacological profile. encyclopedia.pub In the case of this compound, the key structural features are the bromine atom at the 5-position of the benzene ring, a methyl group at the 1-position, and an amine group also at the 1-position of the cyclopentane ring.
Research into substituted aminoindanes has shown that modifications to the core structure can significantly influence their interaction with biological targets, particularly monoamine transporters. nih.govresearchgate.net For instance, halogen substitutions, such as the bromo- group at the 5-position, are known to alter the electronic properties of the molecule, which can impact binding affinity and selectivity for transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov The addition of a methyl group can also affect the compound's lipophilicity and steric profile.
While specific research on this compound is not extensively documented in publicly available literature, its structure can be compared to other well-studied aminoindane derivatives to infer its potential areas of interest. For example, compounds like 5-iodo-2-aminoindane (B145790) (5-IAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) have been shown to be potent monoamine transporter inhibitors. nih.govresearchgate.net The investigation of bromo-substituted indanones, precursors to aminoindanes, has also revealed activities such as cholinesterase inhibition and antibacterial effects. The synthesis of related compounds like S-5-bromo-1-aminoindane is noted as an important step in creating chiral medicinal intermediates. google.com
The table below highlights key aminoindane derivatives and their primary pharmacological interactions, providing a framework for understanding the potential research context of this compound.
| Compound | Key Structural Features | Primary Pharmacological Interaction |
| 2-Aminoindane (2-AI) | Amino group at position 2 | Interacts with NET nih.govwikipedia.org |
| 5-Iodo-2-aminoindane (5-IAI) | Iodo group at position 5, amino at 2 | Preferentially inhibits SERT and NET nih.govresearchgate.net |
| MDAI | Methylenedioxy group at positions 5 & 6 | Preferentially inhibits SERT and NET nih.govresearchgate.net |
| Rasagiline | A propargylamine (B41283) group attached to 1-aminoindan (B1206342) | MAO-B inhibitor encyclopedia.pubwikipedia.org |
This table illustrates how substitutions on the aminoindane ring system lead to different pharmacological profiles.
Historical Development and Evolution of Aminoindane Research Focus
The investigation of aminoindanes dates back to the mid-20th century, with initial research focusing on their potential physiological effects. encyclopedia.pubresearchgate.net Early studies, such as one from 1944, explored derivatives like 2-aminoindane (2-AI) for their vasodilator properties, noting they were more effective than L-ephedrine. encyclopedia.pubfrontiersin.org The initial interest was largely driven by the structural similarity of aminoindanes to amphetamines, suggesting potential vasoactive and bronchodilatory applications. researchgate.netnih.gov
By the 1960s and 1970s, the research focus expanded to include other potential therapeutic applications. Studies investigated the analgesic potential of these compounds and their effects on the central nervous system. encyclopedia.pubfrontiersin.org In 1973, aminoindane derivatives were explored in the context of neurodegenerative diseases, specifically for their potential anti-Parkinsonian effects. encyclopedia.pub This line of research eventually led to the development of rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor based on the 1-aminoindan structure, which is used in the treatment of Parkinson's disease. encyclopedia.pubwikipedia.org
In more recent decades, research on aminoindane derivatives has shifted again, partly driven by their emergence as novel psychoactive substances. researchgate.netnih.gov Scientists have characterized the pharmacology of various aminoindanes, such as MDAI and 5-IAI, to understand their mechanisms of action, which primarily involve the inhibition of monoamine transporters. nih.govresearchgate.netnih.govnih.gov This contemporary research often focuses on the compounds' effects on serotonin, dopamine, and norepinephrine systems, moving from early investigations of cardiovascular and respiratory effects to a more nuanced understanding of their neuropharmacological profiles. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
5-bromo-1-methyl-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-10(12)5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
VASQMCKCNNFDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Stereochemical Influences on the Pharmacological Profile of 1 Methyl 1 Indanamines
Elucidation of Stereoisomer-Specific Pharmacological Activities
While direct pharmacological data for the individual stereoisomers of 5-Bromo-1-methyl-1-indanamine are not extensively available in the public domain, the well-established principles of stereopharmacology and data from closely related 1-aminoindane derivatives allow for informed postulations regarding their differential activities. It is a common observation in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different, and sometimes entirely distinct, pharmacological effects.
For instance, in the case of the parent compound 1-aminoindane, the (R)-enantiomer is known to be the pharmacologically active metabolite of the anti-Parkinson's agent rasagiline. wikipedia.org This highlights the stereospecificity of the biological targets with which these molecules interact. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound also display distinct pharmacological profiles.
The addition of a bromine atom at the 5-position and a methyl group at the 1-position can be expected to modulate the activity of the parent 1-aminoindane structure. Structure-activity relationship (SAR) studies on halogenated amphetamines have shown that halogenation can significantly influence a compound's interaction with monoamine transporters. nih.govacs.org Specifically, para-halogenation, analogous to the 5-position on the indane ring, has been shown to increase affinity for the serotonin (B10506) transporter (SERT). acs.org The N-methylation of aminoindanes has also been explored, with studies on N-methyl-2-aminoindane (NM2AI) indicating entactogenic activity. nih.gov
Based on these principles, it can be hypothesized that the stereoisomers of this compound will exhibit differential activity at monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and SERT. One enantiomer may show a higher potency for inhibiting the reuptake of a specific monoamine, while the other may be less potent or selective for a different transporter.
Table 1: Postulated Differential Activities of this compound Stereoisomers (Hypothetical)
| Stereoisomer | Postulated Primary Activity | Rationale |
| (R)-5-Bromo-1-methyl-1-indanamine | Potentially higher affinity for monoamine transporters | Based on the known activity of (R)-1-aminoindane wikipedia.org |
| (S)-5-Bromo-1-methyl-1-indanamine | Potentially lower affinity or different selectivity profile | Enantiomers often exhibit different pharmacological properties |
This table is hypothetical and intended for illustrative purposes, as specific experimental data for this compound is not currently available.
Conformational Analysis and Stereochemical Requirements for Receptor/Transporter Interactions
The three-dimensional conformation of a molecule is critical for its interaction with a biological receptor or transporter. For 1-methyl-1-indanamines, the cyclopentane (B165970) ring of the indane system is not planar and can adopt different envelope or twist conformations. The orientation of the 1-methyl and 1-amino groups can be either axial or pseudo-axial, and equatorial or pseudo-equatorial.
Conformational analysis of related 2-aminoindans has demonstrated that the relative stability of these conformations and the preferred orientation of the amino group are crucial for dopaminergic activity. nih.gov For a potent interaction with the dopamine receptor, it has been suggested that the nitrogen atom should be in an equatorial position, placing it close to the plane of the aromatic ring. nih.gov
In the case of this compound, the bulky bromine atom at the 5-position and the methyl group at the 1-position will influence the conformational preferences of the indane ring. The interplay between the steric bulk of these substituents and the electronic interactions will determine the most stable conformation for each stereoisomer.
The interaction with monoamine transporters is also highly dependent on the stereochemistry and conformation of the ligand. The binding pocket of these transporters is chiral and will preferentially accommodate one enantiomer over the other. The precise fit of the ligand within the binding site, governed by its shape and the spatial arrangement of its functional groups, is a prerequisite for effective binding and subsequent inhibition of neurotransmitter reuptake.
Table 2: Key Structural Features and Their Potential Influence on Receptor/Transporter Interactions
| Structural Feature | Potential Influence |
| Chiral Center at C1 | Determines the absolute configuration (R or S) and the spatial orientation of the methyl and amino groups, leading to stereospecific interactions with chiral binding sites. |
| 1-Methyl Group | Influences the conformational preference of the indane ring and may provide additional hydrophobic interactions within the binding pocket. |
| 5-Bromo Substitution | Alters the electronic properties of the aromatic ring and can participate in halogen bonding or other specific interactions with the receptor/transporter. May increase affinity for SERT. acs.org |
| Indane Ring Conformation | The puckering of the cyclopentane ring affects the relative positions of the substituents, influencing the overall shape of the molecule and its fit within the binding site. The preference for an axial or equatorial orientation of the amino group is critical. nih.gov |
Detailed Pharmacological Investigations of 5 Bromo 1 Methyl 1 Indanamine and Indanamine Analogues
Receptor Binding Affinity and Functional Characterization
Without primary or secondary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Should scientific studies on the pharmacology of 5-Bromo-1-methyl-1-indanamine be published in the future, this topic can be revisited.
Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B)
Research into the serotonergic activity of indanamine analogues reveals a complex interaction profile that is heavily influenced by the specific substitutions on the indane ring. Generally, aminoindanes are recognized for their interaction with serotonin (B10506) transporters, and some analogues also exhibit affinity for various serotonin receptor subtypes. mdpi.com For instance, certain N-arylpiperazinyl derivatives of coumarin (B35378) have been shown to possess high affinity for 5-HT1A and 5-HT2A receptors, with bromo-substitution on the phenylpiperazine ring playing a significant role in this interaction. researchgate.net
While direct binding data for this compound is not available, the presence of a bromine atom on the indane ring suggests potential interactions with serotonin receptors. Halogenation is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity. mdpi.com For example, para-halogenated amphetamines, which share a phenethylamine (B48288) core with indanamines, exhibit enhanced serotonergic properties. nih.gov Specifically, 4-bromomethcathinone (B12749380) showed a more serotonergic profile compared to its non-halogenated counterpart. nih.gov This suggests that the bromo-substitution in this compound could confer affinity for serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT2B subtypes, which are known to be modulated by various substituted phenethylamines. However, without direct experimental data, the precise affinity and functional activity at these receptors remain speculative.
Adrenergic Receptor Subtype Interactions
The structural similarity of this compound to other monoamine transporter ligands suggests a potential for interaction with adrenergic receptors. The affinity for these receptors can be influenced by substitutions on the aromatic ring. While direct evidence is lacking, it is plausible that this compound may exhibit some degree of affinity for α- and β-adrenergic receptor subtypes. The nature and significance of such interactions would require empirical validation through radioligand binding assays.
Dopaminergic Receptor Subtype Interactions
Dopaminergic pathways are central to the mechanism of action of many psychoactive substances, and indanamine analogues are no exception. The interaction with dopamine (B1211576) receptors (D1, D2, D3, etc.) can significantly shape the pharmacological profile of a compound. drugbank.com While no direct binding data for this compound at dopamine receptor subtypes are available, research on analogous compounds provides a framework for potential interactions. For example, certain antipsychotic drugs with complex chemical structures that include halogenated phenyl rings show high affinity for D2-like receptors. mdpi.com
The core structure of this compound, as a substituted indanamine, suggests a potential interaction with the dopaminergic system. The bromo- and methyl-substitutions could modulate the affinity and selectivity for different dopamine receptor subtypes. However, without experimental data, it is not possible to determine the specific binding profile of this compound at D1, D2, D3, or other dopamine receptors.
Trace Amine-Associated Receptor 1 (TAAR1) Engagement
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic neurotransmission and is a target for various psychoactive compounds. mdpi.comnih.gov Activation of TAAR1 can influence dopamine, serotonin, and norepinephrine (B1679862) systems. mdpi.com While there is no specific data on the engagement of this compound with TAAR1, the structural features of this compound, particularly the aminoindane scaffold, suggest a potential for interaction.
Several synthetic compounds are known to be TAAR1 agonists, and this receptor is being explored as a therapeutic target for various neuropsychiatric disorders. researchgate.net Given that amphetamine and its analogues are known to interact with TAAR1, and that aminoindanes are conformationally constrained analogues of amphetamine, it is conceivable that this compound could act as a ligand at this receptor. The specific functional activity, whether as an agonist, antagonist, or allosteric modulator, would necessitate dedicated investigation.
Modulation of Enzyme Activity: Monoamine Oxidase (MAO) Inhibition Research
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can lead to increased synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine. Indanone and indane derivatives have been investigated as potential MAO inhibitors. nih.gov
MAO-A Isoform Selectivity
Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety disorders. chemicalbook.com While some indane derivatives show potent MAO-A inhibitory activity, there is no specific information available regarding the MAO-A inhibitory potential of this compound. The selectivity for MAO-A versus MAO-B is highly dependent on the substitution pattern of the indane core. nih.gov
MAO-B Isoform Selectivity
Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. chemicalbook.com Studies on C5-substituted indanone and indane derivatives have shown them to be comparatively weaker MAO-B inhibitors than their C6-substituted counterparts. nih.gov Given that this compound has a substitution at the 5-position of the indane ring, it might be inferred that its MAO-B inhibitory activity could be modest. However, this remains a hypothesis pending experimental verification. The nature of the substituent (bromo and methyl groups) would also play a crucial role in determining the potency and selectivity of MAO-B inhibition.
Structure Activity Relationship Sar and Ligand Design Principles for 5 Bromo 1 Methyl 1 Indanamine Analogues
Rational Design of Indanamine Derivatives based on Pharmacological Targets
The rational design of indanamine derivatives, including 5-Bromo-1-methyl-1-indanamine, is heavily guided by their intended pharmacological targets, primarily the monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). These transporters are critical in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
The indanamine scaffold serves as a versatile template for designing monoamine reuptake inhibitors. The design process often involves modifying the core structure to achieve a desired profile of activity, such as triple reuptake inhibition (TRI) or selective inhibition of a single transporter. For instance, the development of potent and selective probes for the dopamine transporter has been a focus of research involving analogues of related structures like benztropine.
Computational modeling and comparative molecular field analysis (CoMFA) are instrumental in the rational design process. These techniques help to elucidate the structural features required for optimal binding to the target transporters, guiding the synthesis of novel analogues with improved affinity and selectivity.
Impact of Aromatic Ring Substituents on Activity and Selectivity
The nature and position of substituents on the aromatic ring of the indanamine core play a pivotal role in determining the compound's activity and selectivity towards different monoamine transporters. The presence of a halogen, such as the bromo group at the 5-position in this compound, is a key structural feature.
Halogenation of the aromatic ring is a well-established strategy to modulate the pharmacological profile of ligands. Studies on related compound series have shown that halogen substituents can significantly influence binding affinity at dopamine and serotonin transporters. For example, in a series of rimcazole analogues, which share some structural similarities with indanamines, aromatic substitutions were generally not well-tolerated, leading to a significant reduction in affinity for the dopamine transporter. This highlights the sensitive nature of the interaction between the aromatic portion of the ligand and the transporter binding pocket.
The position of the halogen is also critical. Research on other monoamine transporter ligands has demonstrated that the placement of a substituent on the aromatic ring can dramatically alter the selectivity profile. For instance, different positional isomers of a given substituent can confer varying degrees of selectivity for SERT over DAT or vice versa.
| Compound/Analog Class | Aromatic Substitution | Impact on Transporter Affinity/Selectivity |
| Indanamine Analogs | Halogenation (e.g., Bromo, Iodo) | Can modulate affinity for DAT and SERT. |
| Rimcazole Analogs | Aromatic substitutions | Generally reduced affinity for the dopamine transporter. |
Influence of Amino Group Substitution on Transporter and Receptor Affinity
Modification of the amino group in indanamine derivatives is a critical aspect of structure-activity relationship (SAR) studies, significantly impacting their affinity for monoamine transporters and other receptors. The primary amine of this compound is a key point for interaction with the target proteins.
N-alkylation, the addition of alkyl groups to the nitrogen atom, has been shown to have a profound effect on activity. For instance, N-methylation in some aminoindane analogs has been linked to higher dopamine transporter (DAT) inhibition compared to their non-methylated counterparts. Conversely, N-demethylation in tropane-based and indanamine-based ligands has been reported to increase activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).
The size of the N-alkyl group is also a determining factor. Larger N-alkyl groups on indanamine-based ligands have been found to cause reduced activity at DAT, SERT, and NET. This suggests that the binding pocket accommodating the amino group has specific steric constraints.
| Modification | Effect on Transporter Affinity |
| N-methylation | Can increase DAT inhibition in some analogs. |
| N-demethylation | Can increase SERT and NET activity in some analogs. |
| Large N-alkyl groups | Generally reduces activity at DAT, SERT, and NET. |
Role of the 1-Methyl Group on Indane Ring for Pharmacological Efficacy
The presence of a methyl group at the 1-position of the indane ring is a crucial structural feature that significantly influences the pharmacological efficacy of compounds like this compound. This methyl group introduces a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers).
Stereochemistry plays a fundamental role in drug action, as biological targets such as receptors and transporters are themselves chiral. nih.govresearchgate.netijpsjournal.commdpi.com The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be significantly more potent or selective for a particular target than the other.
In the context of monoamine transporter ligands, the stereochemistry at the 1-position of the indane ring can dictate the orientation of the molecule within the transporter's binding site. This, in turn, affects the strength and nature of the interactions between the ligand and the protein, ultimately determining its binding affinity and inhibitory potency. For example, in a series of 5-oxygenated 2-amino-1-methyltetralins, compounds with a specific stereoconfiguration (2S) and a C5-hydroxy substituent displayed the highest affinity for dopamine D2-receptor binding sites. nih.gov This underscores the importance of controlling the stereochemistry at the 1-position during the design and synthesis of new indanamine-based ligands to optimize their pharmacological profile.
Computational Chemistry and Molecular Modeling in Indanamine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand, like 5-Bromo-1-methyl-1-indanamine, within the active site of a protein. The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding energy.
In a typical molecular docking study involving this compound, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure of this compound is generated and optimized using computational chemistry software. Docking simulations are then performed using programs like AutoDock or GOLD, which explore various possible conformations of the ligand within the protein's binding pocket. These programs calculate a scoring function to estimate the binding affinity for each conformation.
The results of molecular docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. For instance, the bromine atom at the 5-position of the indane ring might participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The methyl group at the 1-position can contribute to hydrophobic interactions within a nonpolar pocket of the active site.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | 2 |
| Interacting Residues | TYR84, ASP98 |
| Hydrophobic Interactions | 5 |
| Interacting Residues | PHE123, LEU125, VAL128, ILE130, TRP132 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.govmdpi.com The fundamental principle of QSAR is that the biological activity of a chemical is related to its molecular structure. nih.govnih.govmdpi.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of indanamine derivatives including this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. A reliable QSAR model can guide the design of new indanamine derivatives with improved potency and selectivity. For example, a QSAR study might reveal that increasing the hydrophobicity at a certain position of the indanamine scaffold leads to enhanced activity.
Table 2: Hypothetical QSAR Model for a Series of Indanamine Derivatives
| Descriptor | Coefficient | p-value |
| LogP | 0.45 | <0.01 |
| Molecular Weight | -0.12 | 0.03 |
| Dipole Moment | 0.28 | <0.01 |
| Model Statistics | ||
| R² | 0.85 | |
| Q² | 0.72 |
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.
A pharmacophore model for a class of indanamine derivatives can be generated based on the structures of known active compounds. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Furthermore, pharmacophore models can be employed in de novo ligand design, which involves the construction of novel molecular structures from scratch. mdpi.com By using the pharmacophore model as a template, new molecules can be designed that incorporate the essential features for biological activity while possessing novel chemical scaffolds. This approach can lead to the discovery of new chemical entities with improved pharmacological properties. For instance, a pharmacophore model derived from active indanamine analogs might highlight the importance of a hydrophobic group at a specific distance from a hydrogen bond acceptor, guiding the design of new compounds with different core structures but preserving this spatial arrangement.
Molecular Dynamics Simulations for Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking.
An MD simulation of this compound bound to its target protein would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and the equations of motion are solved to track the trajectory of each atom over a period of nanoseconds to microseconds.
The analysis of the MD simulation trajectory can reveal the stability of the ligand-protein complex, the flexibility of the protein's active site, and the specific interactions that are maintained over time. It can also help to identify key water molecules that may mediate the interaction between the ligand and the protein. This dynamic information is crucial for understanding the binding mechanism at an atomic level and can be used to refine the design of more effective inhibitors. For example, an MD simulation might show that a particular hydrogen bond is transient, suggesting that modifying the ligand to form a more stable interaction could enhance its binding affinity.
Applications of 5 Bromo 1 Methyl 1 Indanamine As a Chemical Probe in Neuropharmacology
Development of Radiolabeled Analogues for In Vivo Imaging and Binding Studies
There is currently no available scientific literature detailing the synthesis and development of radiolabeled analogues of 5-Bromo-1-methyl-1-indanamine for use in in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The process of radiolabeling, which involves incorporating a radioactive isotope into a molecule, is a critical step for enabling the non-invasive study of biological processes in living organisms. Research in this area would be foundational to understanding the compound's potential as an imaging agent for neurotransmitter systems.
Utilization in Investigating Neurotransmitter Systems and Transporter Mechanisms
Similarly, specific research detailing the use of this compound as a chemical probe to investigate the mechanisms of neurotransmitter systems and transporters is not documented in the available literature. Such studies would typically involve in vitro binding assays to determine the compound's affinity and selectivity for various transporters, such as the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Subsequent in vivo studies would be necessary to validate these findings and to understand the compound's effects on neurotransmitter dynamics in a physiological context.
While the potential for this compound in these areas of neuropharmacology may exist, the absence of published research prevents a detailed and scientifically accurate discussion at this time. Further investigation and publication of research findings are required to elucidate the specific roles and applications of this compound.
Emerging Research Avenues and Future Perspectives
Advancements in Synthetic Methodologies for Novel Indanamine Structures
The creation of novel indanamine derivatives, including 5-Bromo-1-methyl-1-indanamine, relies on the continuous evolution of synthetic organic chemistry. Research in this area focuses on improving efficiency, scalability, and the ability to introduce diverse functional groups onto the indane scaffold.
One foundational approach involves the synthesis of a substituted indanone precursor, such as 5-Bromo-1-indanone. chemicalbook.comsigmaaldrich.com This intermediate can be synthesized via the Friedel-Crafts reaction of a compound like 3-(3-Bromophenyl)propionic acid. chemicalbook.com From the indanone, the amine functional group can be introduced. A common method is the formation of an oxime from the indanone, followed by catalytic reduction using a catalyst like Raney's nickel to yield the aminoindane. google.com To create N-methylated derivatives specifically, further steps involving reductive amination or other N-alkylation techniques would be necessary.
Modern synthetic strategies aim to streamline these processes. One-pot reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, are highly desirable for improving efficiency. google.combeilstein-journals.org For example, a process could be designed where an acyl chloride derived from a benzoic acid reacts with ethylene, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring system in a single sequence. beilstein-journals.org Furthermore, the development of stereoselective methods is crucial, as the biological activity of chiral molecules like 1-methyl-1-indanamine can be highly dependent on the specific enantiomer. Chiral resolving agents, such as D-mandelic acid, can be used to separate enantiomers of a racemic mixture. google.com Future research will likely focus on asymmetric synthesis, employing chiral catalysts to directly produce the desired enantiomer, thus avoiding the need for resolution steps. google.com
| Synthetic Strategy | Description | Key Intermediates | Potential Advantages |
|---|---|---|---|
| Classical Multi-step Synthesis | Sequential reactions including Friedel-Crafts acylation, ketoxime formation, and catalytic reduction. chemicalbook.comgoogle.com | Substituted Phenylpropionic Acid, Indanone, Indanone Oxime | Well-established and reliable methods. |
| One-Pot Processes | Combining multiple reaction steps (e.g., acylation and alkylation) into a single procedure to improve efficiency. google.combeilstein-journals.org | Benzoic Acids, Ethylene | Increased scalability, reduced waste and cost. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to selectively produce a single enantiomer of the target molecule. google.com | Prochiral Indanone or Imine | Avoids wasteful resolution steps, provides pure enantiomers. |
| Novel Ring Formation | Isomerization of precursors like tetrahydroisoquinoline using acid catalysts to form the 2-aminoindane scaffold. google.com | Tetrahydroisoquinoline | Provides alternative pathways to the core structure. |
Sophisticated Pharmacological Profiling Techniques
Determining the biological activity of a novel compound such as this compound requires a comprehensive pharmacological profile. Initial screening often involves high-throughput binding assays to assess the compound's affinity for a wide range of biological targets, particularly the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), which are common targets for aminoindan derivatives. nih.govmdpi.com
Beyond simple binding affinity, functional assays are critical. For monoamine transporters, these assays can distinguish between reuptake inhibitors, which block the transporter, and releasing agents, which reverse its function. nih.gov Techniques like in vitro release assays using brain synaptosomes can quantify a compound's ability to evoke the efflux of neurotransmitters. nih.gov Fast-scan cyclic voltammetry (FSCV) is a more advanced electrochemical technique that allows for real-time monitoring of neurotransmitter release and uptake in brain tissue slices, providing detailed kinetic information about how a compound alters transporter function. nih.gov
Modern drug discovery also employs a range of advanced analytical and cell-based methods:
Image-Based Profiling : This strategy uses high-content imaging and automated microscopy to generate multidimensional profiles from biological images. By observing changes in cellular morphology, organelle structure, or protein localization after compound treatment, researchers can infer mechanisms of action and identify unexpected biological activities. technologynetworks.com
Activity-Based Protein Profiling (ABPP) : ABPP utilizes chemical probes that react with active enzymes in a complex proteome. This allows for the characterization of a compound's effect on the functional state of entire enzyme families, providing a direct readout of protein activity rather than just abundance. youtube.com
Advanced Mass Spectrometry : Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential for identifying metabolites and understanding the biotransformation of a new compound. nih.gov Isotope-Ratio Mass Spectrometry (IRMS) can also be used in forensic contexts to trace the synthetic origin of illicit substances. nih.gov
| Technique | Principle | Information Gained | Relevance to Indanamines |
|---|---|---|---|
| Synaptosome Release Assays | Measures the efflux of radiolabeled neurotransmitters from isolated nerve terminals. nih.gov | Distinguishes between reuptake inhibitors and releasing agents; provides potency (EC50). | Characterizing primary mechanism at DAT, NET, and SERT. |
| Fast-Scan Cyclic Voltammetry (FSCV) | Electrochemical detection of real-time changes in neurotransmitter concentrations in brain tissue. nih.gov | Detailed kinetics of neurotransmitter release and uptake inhibition. | Understanding dynamic effects on neurotransmission. |
| Image-Based Profiling | Automated microscopy and computational analysis of cellular images after compound exposure. technologynetworks.com | Mechanism of action, off-target effects, cellular toxicity signatures. | Unbiased screening for novel biological activities beyond monoamine transporters. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to label active enzymes within a proteome. youtube.com | Direct measurement of enzyme inhibition and target engagement. | Identifying potential interactions with metabolic enzymes or other targets. |
Exploration of Structure-Kinetic Relationships
In modern pharmacology, there is a growing appreciation that the therapeutic efficacy of a drug is not solely determined by its binding affinity (KD) for its target. The kinetics of the drug-target interaction—specifically the association rate (kon) and the dissociation rate (koff)—play a crucial role. This is known as the exploration of structure-kinetic relationships (SKR). americanpharmaceuticalreview.com
A long residence time at the target, characterized by a slow koff, can lead to a more sustained biological effect. For a monoamine reuptake inhibitor, this could translate to a longer duration of action. Conversely, a faster koff might be desirable to minimize off-target effects or to allow for more dynamic physiological regulation. americanpharmaceuticalreview.com
Techniques like surface plasmon resonance (SPR) are widely used to measure these kinetic parameters directly. americanpharmaceuticalreview.com In an SPR experiment, the target protein (e.g., a monoamine transporter) is immobilized on a sensor chip, and the binding and dissociation of the compound are measured in real time. This provides quantitative values for kon and koff. Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), can also be determined using methods like isothermal titration calorimetry (ITC), offering deeper insight into the forces driving the binding event. americanpharmaceuticalreview.com
For a novel series of compounds based on the this compound scaffold, a systematic SKR study would involve synthesizing analogs with slight structural modifications and measuring the resulting changes in binding kinetics. This allows medicinal chemists to optimize not just for affinity, but for a desired kinetic profile, potentially leading to compounds with improved efficacy and selectivity. americanpharmaceuticalreview.com
Potential as Lead Compounds for Mechanistic Biological Research
Beyond any potential therapeutic applications, novel indanamine derivatives serve as valuable tools for basic neuroscience research. The monoamine transporter system is fundamental to neurotransmission and is implicated in numerous neurological and psychiatric conditions. mdpi.comwikipedia.org Compounds with unique selectivity profiles or mechanisms of action can be used to dissect the complex roles of each transporter.
A compound like this compound, with its specific combination of substituents, could exhibit a unique profile of selectivity and potency across DAT, NET, and SERT. For instance, some 2-aminoindan derivatives are catecholamine-selective releasing agents, while others show more serotonin-related activity. nih.gov The bromine atom at the 5-position and the methyl group at the 1-position on the indanamine scaffold would modulate its electronic properties and stereochemistry, potentially leading to a novel pharmacological profile.
Such a compound could be used as a "lead" or probe to investigate:
Transporter Structure and Function : By studying how the compound binds, researchers can gain insights into the structure of the transporter's binding pockets. Monoamine transporters have a primary (S1) binding site and sometimes an allosteric (S2) site, and novel ligands can help elucidate the function of these different sites. nih.gov
Neurotransmitter Homeostasis : Probes with specific actions can be used to perturb the monoamine systems in controlled ways, allowing researchers to study the downstream consequences on neural circuits and behavior. nih.gov
Development of PET Ligands : If a derivative shows high affinity and selectivity for a specific transporter, it could be radiolabeled and developed into a positron emission tomography (PET) ligand for imaging transporter density and function in the living brain.
By providing new tools to explore the intricacies of monoamine signaling, the synthesis and characterization of novel indanamine structures contribute significantly to our fundamental understanding of brain function and disease.
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-Bromo-1-methyl-1-indanamine, and what factors influence yield optimization?
- Methodological Answer: Synthesis typically involves bromination of a methyl-substituted indene precursor followed by amine functionalization. Key steps include:
- Bromination using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-substitution .
- Reductive amination or nucleophilic substitution for amine introduction, with catalysts (e.g., Pd/C for hydrogenation) influencing regioselectivity .
- Yield optimization depends on reaction time, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of brominating agents .
Q. How do researchers enhance the solubility of this compound for in vitro assays?
- Methodological Answer: The compound’s hydrochloride salt form is widely used to improve aqueous solubility. This involves:
- Reacting the free base with hydrochloric acid in polar solvents (e.g., ethanol) under reflux .
- Lyophilization to obtain a stable crystalline product, confirmed via X-ray diffraction and NMR to ensure salt formation .
Q. What spectroscopic techniques are prioritized for structural confirmation of this compound?
- Methodological Answer:
- NMR : H and C NMR to verify methyl group position and bromine-induced deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 212.09) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in single crystals .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound with target receptors?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : To model binding kinetics and stability in receptor pockets (e.g., serotonin or dopamine receptors) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by bromine and methyl groups .
- AI-Driven QSAR Models : Train models using datasets of structurally similar indanamines to predict binding affinity and selectivity .
Q. How should researchers design experiments to resolve contradictory data on the compound’s receptor binding affinity?
- Methodological Answer:
- Factorial Design : Test variables like pH, temperature, and co-solvents to identify confounding factors .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics under varying conditions to validate affinity measurements .
- Dose-Response Curves : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm dose-dependent effects .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., fluorine at position 6) to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., bromine’s role in hydrophobic interactions) .
- Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL) to validate trends in potency or selectivity .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported metabolic stability of this compound?
- Methodological Answer:
- CYP Enzyme Profiling : Use human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Cross-Laboratory Calibration : Standardize protocols for incubation time, NADPH concentration, and LC-MS detection limits .
- Machine Learning : Apply clustering algorithms to categorize outliers in metabolic half-life datasets .
Experimental Design for Mechanism Studies
Q. What in vitro/in vivo models are optimal for studying the neuropharmacological effects of this compound?
- Methodological Answer:
- In Vitro : Primary neuronal cultures for calcium imaging to assess neurotransmitter release modulation .
- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling to correlate plasma concentration with efficacy .
- CRISPR-Modified Cell Lines : Knockout specific receptors (e.g., 5-HT) to isolate target-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
